molecular formula C20H24N4O B5188030 1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine

1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine

Cat. No. B5188030
M. Wt: 336.4 g/mol
InChI Key: ZIFWAZNFRICNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. The compound has been shown to have a high affinity for several different receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor.

Scientific Research Applications

1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a high affinity for several different receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.

Mechanism of Action

The exact mechanism of action of 1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, and as an antagonist at the dopamine D2 receptor. This complex pharmacology makes it a valuable tool for studying the interactions between these receptors and their downstream signaling pathways.
Biochemical and Physiological Effects
1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of neuronal excitability, and modulation of synaptic plasticity. It has also been shown to have potential therapeutic effects in several different animal models of neurological disorders, including depression, anxiety, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine as a research tool is its high affinity for several different receptors in the brain, which allows for the study of multiple pathways and interactions. However, its complex pharmacology also presents a challenge in interpreting experimental results, and careful controls are necessary to ensure that observed effects are due to specific receptor interactions rather than non-specific effects.

Future Directions

There are several potential future directions for research on 1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine, including further characterization of its pharmacology and mechanism of action, development of more selective analogs for specific receptor subtypes, and exploration of its potential therapeutic effects in human patients. Additionally, 1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine could be used as a tool for studying the interactions between different neurotransmitter systems, and for investigating the role of these systems in various neurological disorders.

Synthesis Methods

The synthesis of 1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine involves the reaction of 3-methylindole with 4-morpholinyl-3-pyridinylmethanol in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with N-methyl-N-[(2-chloroethyl)amino]propan-2-amine to yield the final product, 1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine. The synthesis method has been optimized to yield high purity and yield, making it a viable option for large-scale production.

properties

IUPAC Name

N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-15-17-6-2-3-7-18(17)23-19(15)14-21-13-16-5-4-8-22-20(16)24-9-11-25-12-10-24/h2-8,21,23H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFWAZNFRICNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CNCC3=C(N=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine

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